An In-depth Technical Guide to the Structure and Application of NH-bis(PEG3-azide)
An In-depth Technical Guide to the Structure and Application of NH-bis(PEG3-azide)
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of NH-bis(PEG3-azide), a bifunctional linker molecule increasingly utilized in biomedical research and drug development. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its use in bioconjugation and the synthesis of targeted therapeutics.
Core Structure and Chemical Properties
NH-bis(PEG3-azide) is a polyethylene (B3416737) glycol (PEG)-based linker molecule characterized by a central secondary amine from which two PEG chains extend, each terminating in an azide (B81097) group. The PEG3 designation indicates that each PEG chain consists of three ethylene (B1197577) glycol units. This structure imparts flexibility and hydrophilicity to the linker, which can be advantageous in biological applications.
The key reactive functionalities of NH-bis(PEG3-azide) are the central secondary amine and the two terminal azide groups. The secondary amine can be functionalized, for example, through reaction with an activated carboxylic acid, to attach a molecule of interest. The terminal azide groups are reactive handles for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] These reactions allow for the efficient and specific conjugation of the linker to molecules containing alkyne groups.
A summary of the key chemical properties of NH-bis(PEG3-azide) is presented in the table below.
| Property | Value |
| Chemical Formula | C16H33N7O6 |
| Molecular Weight | 419.48 g/mol [2] |
| CAS Number | 1258939-39-7[2] |
| Appearance | Solid Powder |
| Purity | Typically >95% |
| Solubility | Soluble in water, DMSO, and DMF |
| Storage | Recommended storage at -20°C[2] |
Applications in Research and Drug Development
The primary application of NH-bis(PEG3-azide) is as a linker in the synthesis of complex biomolecules and targeted therapeutics. Its bifunctional nature allows for the coupling of two different molecular entities, making it particularly valuable in the construction of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. In this context, NH-bis(PEG3-azide) can serve as the central scaffold, with one part of the linker conjugated to a ligand for the target protein and the other part to a ligand for the E3 ligase.
The azide functionalities of NH-bis(PEG3-azide) are exclusively used in click chemistry reactions. Click chemistry is known for its high efficiency, specificity, and biocompatibility, making it an ideal method for conjugating sensitive biomolecules under mild conditions.
Experimental Protocol: Synthesis of a PROTAC using NH-bis(PEG3-azide)
The following is a representative two-step protocol for the synthesis of a PROTAC molecule using NH-bis(PEG3-azide) as a linker. This protocol is a generalized procedure and may require optimization for specific target proteins and ligands.
Step 1: Functionalization of the Central Amine
This step involves the attachment of the first ligand (Ligand 1, containing a carboxylic acid) to the central secondary amine of NH-bis(PEG3-azide) via an amide bond formation.
Materials:
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NH-bis(PEG3-azide)
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Ligand 1 with a carboxylic acid group
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N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
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N-Hydroxysuccinimide (NHS)
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Anhydrous N,N-Dimethylformamide (DMF)
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Quenching agent (e.g., glycine (B1666218) solution)
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Purification system (e.g., HPLC)
Procedure:
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Dissolve Ligand 1, DCC, and NHS in anhydrous DMF.
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Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid of Ligand 1.
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Add a solution of NH-bis(PEG3-azide) in anhydrous DMF to the reaction mixture.
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Allow the reaction to proceed at room temperature for 12-24 hours.
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Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
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Once the reaction is complete, quench any unreacted activated esters by adding a small amount of glycine solution.
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Remove the solvent under reduced pressure.
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Purify the resulting mono-functionalized linker-ligand conjugate using reverse-phase HPLC.
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Characterize the product by mass spectrometry and NMR to confirm its identity and purity.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This step involves the conjugation of the second ligand (Ligand 2, containing a terminal alkyne) to the azide groups of the mono-functionalized linker-ligand conjugate.
Materials:
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Purified mono-functionalized linker-ligand conjugate from Step 1
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Ligand 2 with a terminal alkyne group
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Copper(II) sulfate (B86663) (CuSO4)
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Sodium ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
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Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
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Purification system (e.g., size-exclusion chromatography or HPLC)
Procedure:
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Dissolve the mono-functionalized linker-ligand conjugate and Ligand 2 in the reaction buffer.
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Prepare a fresh solution of the copper catalyst by mixing CuSO4 and THPTA in the reaction buffer.
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Add the copper catalyst solution to the reaction mixture.
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Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate.
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Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated.
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Monitor the reaction progress by LC-MS.
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Upon completion, purify the final PROTAC molecule using an appropriate chromatography method to remove the catalyst and any unreacted starting materials.
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Characterize the final product thoroughly using techniques such as mass spectrometry, NMR, and HPLC to confirm its identity, purity, and integrity.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Chemical Structure of NH-bis(PEG3-azide).
Caption: PROTAC Synthesis Workflow.
